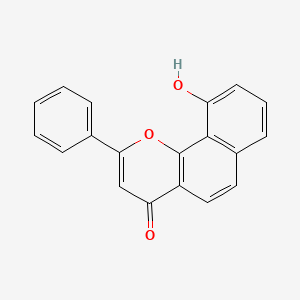

9-Hydroxy-7,8-benzoflavone

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H12O3 |

|---|---|

Molekulargewicht |

288.3 g/mol |

IUPAC-Name |

10-hydroxy-2-phenylbenzo[h]chromen-4-one |

InChI |

InChI=1S/C19H12O3/c20-15-8-4-7-13-9-10-14-16(21)11-17(22-19(14)18(13)15)12-5-2-1-3-6-12/h1-11,20H |

InChI-Schlüssel |

UQEKEVFKEDHKOB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=CC=C4O)C=C3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 9 Hydroxy 7,8 Benzoflavone

Established Chemical Synthesis Routes to 9-Hydroxy-7,8-Benzoflavone

The creation of the this compound structure involves a multi-step process, beginning with the construction of the fundamental 7,8-benzoflavone scaffold, followed by specific hydroxylation.

Direct and regioselective chemical hydroxylation at the C-9 position of the 7,8-benzoflavone core presents a significant synthetic challenge due to the presence of multiple reactive sites on the polycyclic system. Research into the metabolism of structurally similar polycyclic aromatic hydrocarbons (PAHs), such as benzo[a]pyrene (B130552) (BaP), has shown that enzymatic systems are capable of such specific transformations.

Metabolic studies have identified 9-hydroxybenzo[a]pyrene as a metabolite of BaP, formed through the action of cytochrome P450 (CYP) enzymes. researchgate.net For instance, recombinant zebrafish CYP1A has been shown to oxidize BaP to various phenols, including 9-hydroxy-BaP. researchgate.net Similarly, early studies on mammalian metabolism identified 9-monohydroxy derivatives of BaP. osti.gov These biological precedents suggest that enzymatic or biomimetic approaches, utilizing isolated enzymes or whole-cell biotransformation systems, represent a promising strategy for achieving the desired regioselective hydroxylation at the C-9 position of the 7,8-benzoflavone skeleton. A patent has described the use of fungi, specifically of the genus Verticillium, to achieve microbial transformation of 7,8-benzoflavone, yielding 4'-hydroxy-7,8-benzoflavone, demonstrating the feasibility of biotransformation for hydroxylating the benzoflavone structure, albeit at a different position. google.com

The construction of the core 7,8-benzoflavone ring system is predominantly achieved through well-established cyclization reactions common in flavonoid chemistry. Two primary mechanisms are the Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation.

Baker-Venkataraman Rearrangement: This method is a cornerstone for synthesizing the flavone (B191248) core. The process begins with the rearrangement of an appropriate ester precursor into a 1,3-diketone in a basic medium. researchtrend.netnih.gov This diketone then undergoes an acid-catalyzed cyclization to form the final benzoflavone structure. researchtrend.net The initial rearrangement is base-catalyzed, while the subsequent cyclization often employs an acid catalyst. researchtrend.netnih.gov

Claisen-Schmidt Condensation: This route involves the condensation of a substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative to form a chalcone (B49325) intermediate. researchgate.netnih.govacs.org These chalcones are then subjected to oxidative cyclization to yield the flavone scaffold. The synthesis of 2-aryl-3-cinnamoyl-7,8-benzoflavones, for example, utilizes 1-(2-hydroxy-3,4-benzophenyl)-3-styryl-propan-1,3-diones, which are related to chalcone precursors. tsijournals.com

The table below summarizes the key reaction mechanisms and the catalytic systems typically employed.

| Reaction Mechanism | Starting Materials | Intermediate | Catalytic System | Final Product | Reference(s) |

| Baker-Venkataraman Rearrangement | Substituted Esters | 1,3-Diketone | 1. Base (e.g., KOH/Pyridine) 2. Acid (e.g., H₂SO₄) | 7,8-Benzoflavone | researchtrend.net, nih.gov |

| Claisen-Schmidt Condensation | Substituted Acetophenones and Benzaldehydes | Chalcone | Base (e.g., NaOH) followed by an oxidizing agent for cyclization (e.g., I₂ in DMSO) | 7,8-Benzoflavone | researchgate.net, tsijournals.com, nih.gov, acs.org |

Optimizing reaction conditions is crucial for maximizing the yield and purity of 7,8-benzoflavone and its derivatives. Key parameters include the choice of solvent, catalyst, temperature, and reaction time.

For instance, in the conversion of flavanones to flavones, a common final step in some synthetic routes, refluxing the flavanone (B1672756) with a crystal of iodine in dimethyl sulfoxide (B87167) (DMSO) for a short period (e.g., 20 minutes) has proven effective. tsijournals.com The choice of condensing agent is also critical; piperidine (B6355638) is often used in small catalytic amounts for condensation reactions leading to flavanones. tsijournals.com In other syntheses, fused zinc chloride (ZnCl₂) in hot glacial acetic acid is used to facilitate the initial reaction with α-naphthol. tsijournals.com The purification of the final products typically involves recrystallization from solvent mixtures like ethanol-acetic acid to obtain high-purity crystals. tsijournals.com

The following table outlines key optimization parameters found in the literature.

| Parameter | Condition/Reagent | Purpose | Reference(s) |

| Solvent | Ethanol, DMSO, Glacial Acetic Acid, Dioxane | Reaction medium, influences solubility and reactivity | tsijournals.com, mdpi.com |

| Catalyst | Piperidine, Iodine (I₂), Zinc Chloride (ZnCl₂), Cesium Carbonate | Condensation, Cyclization, Dehydrogenation, O-alkylation | tsijournals.com, mdpi.com |

| Temperature | Reflux, 40 °C, Room Temperature | Controls reaction rate and selectivity | tsijournals.com, mdpi.com |

| Purification | Recrystallization (e.g., from ethanol-acetic acid), Column Chromatography | Isolation and purification of the final product | tsijournals.com, nih.gov |

Synthesis of Structural Analogs and Derivatization Strategies

The derivatization of the 7,8-benzoflavone scaffold is a key strategy for modulating its biological properties and exploring structure-activity relationships. Modifications can be made to all three rings of the core structure.

The polycyclic framework of 7,8-benzoflavone offers multiple sites for the introduction of various functional groups.

A-Ring (Naphthyl Moiety): The intentional incorporation of electron-donating groups like methoxy (B1213986) (-OMe) and hydroxyl (-OH) onto the benzo (A) ring has been shown to enhance biological activities. researchtrend.net

B-Ring (Exocyclic Phenyl Group): A wide range of substituents can be introduced on the exocyclic phenyl ring. This is often achieved by using appropriately substituted benzaldehydes during the initial Claisen-Schmidt condensation or related reactions. nih.govresearchgate.net These modifications are critical for tuning the molecule's interaction with biological targets.

C-Ring (Pyran-4-one Ring): Substitution on the pyranone ring is also possible. For example, 6-amino-7,8-benzoflavone has been synthesized and evaluated for its inhibitory activity on mixed-function oxidases. nih.gov Structure-activity studies have indicated that maintaining an unsubstituted or specifically substituted C-6 position is important for maximal activity. nih.gov

The table below provides examples of synthesized analogs with substituents on different rings.

| Ring | Position | Substituent | Example Compound | Reference(s) |

| A-Ring | Benzo portion | -OH, -OCH₃ | Hydroxy/Methoxy-7,8-benzoflavone derivatives | researchtrend.net |

| B-Ring | Phenyl group (e.g., 3', 4') | -OH, -OCH₃ | 3',4'-Dihydroxy-7,8-benzoflavanone | researchgate.net |

| C-Ring | 6 | -NH₂ | 6-Amino-7,8-benzoflavone | nih.gov |

The selective functionalization of polycyclic systems like benzoflavones is a formidable challenge in organic synthesis. researchgate.net The primary difficulty arises from the presence of multiple C-H bonds with very similar electronic and steric environments. researchgate.net This lack of intrinsic differentiation makes it difficult to target a single, specific position for modification without affecting others, often resulting in low regioselectivity and the formation of complex product mixtures.

Achieving site-selective functionalization, especially at remote positions distant from existing functional groups, requires sophisticated strategies. technion.ac.il Current research focuses on the development of novel catalytic systems and directing groups that can guide a reaction to a specific C-H bond. sioc-journal.cn Overcoming these challenges is essential for the rational design and synthesis of new benzoflavone analogs with precisely tuned properties.

Biocatalytic and Microbial Transformation Approaches for this compound and its Analogs

Biotransformation, the process of using living organisms or their enzymes to perform chemical modifications, has emerged as a powerful tool in flavonoid chemistry. mdpi.com These biological systems, including whole-cell microorganisms and isolated enzymes, are widely utilized as biocatalysts in both the chemical and food industries. mdpi.com Microbial and enzymatic transformations of flavonoids encompass a wide array of reactions, such as hydroxylation, glycosylation, methylation, and dehydrogenation. nih.govnih.gov These methods are particularly valuable for producing novel flavonoid structures that may not be accessible through conventional synthesis or found in nature. nih.gov

Enzymatic Conversion of Precursors to Hydroxylated Benzoflavones

The introduction of a hydroxyl group onto the benzoflavone scaffold can be achieved with high specificity using isolated enzymes. Cytochrome P-450 (CYP) monooxygenases are a key class of enzymes involved in such hydroxylation reactions. nih.govresearchgate.net These enzymes play a crucial role in the metabolism of various compounds, and their catalytic activity can be harnessed for synthetic purposes. nih.gov

Research has shown that 7,8-benzoflavone interacts with several cytochrome P-450 isozymes. nih.govresearchgate.net For instance, the metabolism of benzo[a]pyrene to fluorescent phenols, a hydroxylation reaction, is significantly influenced by the presence of 7,8-benzoflavone when using specific rabbit liver microsomal cytochrome P-450 isozymes like P-450LM3c. nih.govresearchgate.net This demonstrates the capacity of the enzyme's active site to bind 7,8-benzoflavone and mediate hydroxylation, suggesting that these or similar enzymes could be used to directly convert 7,8-benzoflavone or its precursors into hydroxylated derivatives like this compound. The interaction between 7,8-benzoflavone and human cytochrome P450 3A4 has also been a subject of study, further highlighting the affinity of this class of enzymes for the benzoflavone structure. nih.gov

Microbial Biotransformation Pathways and Enzymes Involved

Whole-cell microbial systems offer a practical approach for flavonoid modification, as they contain a diverse arsenal (B13267) of enzymes capable of performing complex transformations. nih.gov Various microorganisms, including fungi and bacteria, are known to effectively biotransform flavonoids. nih.govnih.gov Common reactions include hydroxylation, O-demethylation, glycosylation, and cleavage of the C ring. nih.gov Fungal genera such as Aspergillus, Penicillium, and Beauveria are frequently employed for these transformations, demonstrating high efficiency and yield. nih.govmdpi.com

A notable example is the microbial transformation of 7,8-benzoflavone to 4'-hydroxy-7,8-benzoflavone using the enzyme system of fungi from the genus Verticillium. google.com This specific conversion highlights the potential for regioselective hydroxylation of the benzoflavone core by microorganisms. While this particular transformation hydroxylates the B-ring, it establishes a precedent for the microbial hydroxylation of the 7,8-benzoflavone skeleton, which could be directed towards the A-ring to produce the 9-hydroxy derivative.

Lactic acid bacteria (LAB) have also been identified as effective biocatalysts for flavonoid modification. mdpi.com Strains isolated from fermented foods, such as Lactobacillus pentosus, possess glycosyl hydrolase activities (α-L-rhamnosidase and β-D-glucosidase) that convert flavonoid glycosides into their more bioavailable aglycone forms. mdpi.com The primary enzymatic reactions involved in microbial transformations are summarized in the table below.

| Microorganism | Flavonoid Class/Substrate | Type of Transformation | Reference |

|---|---|---|---|

| Verticillium sp. | 7,8-Benzoflavone | Hydroxylation | google.com |

| Aspergillus niger | Flavanone | Hydroxylation, Dehydrogenation | nih.gov |

| Beauveria bassiana | 6-methyl-8-nitroflavone | Glycosylation | mdpi.com |

| Isaria fumosorosea | 6-methyl-8-nitroflavanone | Glycosylation, Carbonyl reduction | mdpi.com |

| Lactobacillus pentosus | Rutin, Hesperidin (Glycosides) | Deglycosylation | mdpi.com |

Green Chemistry Principles in Benzoflavone Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comacs.org Biocatalytic and microbial synthesis methods align well with several core principles of green chemistry.

Use of Renewable Feedstocks and Biocatalysis : Microbial transformations utilize enzymes, which are renewable catalysts that operate under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media. mdpi.commdpi.com This reduces the high energy consumption and harsh conditions associated with many traditional chemical syntheses. mdpi.com

Reduction of Derivatives : Enzymes exhibit high chemo-, regio-, and stereoselectivity. mdpi.com This specificity can eliminate the need for protecting groups, which are often required in multi-step chemical synthesis to prevent side reactions. acs.org Avoiding these steps reduces the number of synthetic operations and minimizes waste. acs.org

Safer Solvents and Auxiliaries : Biotransformations are typically conducted in water, a non-toxic and environmentally benign solvent. mdpi.com This contrasts with many conventional organic syntheses that rely on volatile, flammable, and often toxic organic solvents. researchtrend.net

Atom Economy : By designing more efficient synthetic pathways, biocatalysis can improve atom economy, maximizing the incorporation of atoms from the reactants into the final product. acs.org Retrosynthesis software can aid in designing pathways that are more atom-economical by identifying better starting materials and reducing the number of synthetic steps. synthiaonline.com

The application of these principles makes microbial and enzymatic synthesis an eco-friendly and sustainable alternative for producing this compound and its analogs, offering high selectivity while minimizing environmental impact. mdpi.com

Mechanistic Investigations of 9 Hydroxy 7,8 Benzoflavone S Molecular and Cellular Interactions

Enzyme Inhibition Mechanisms and Target Specificity

Inhibition of Aromatase Cytochrome P-450 (Estrogen Synthetase) by 9-Hydroxy-7,8-Benzoflavone

This compound, a metabolite of α-naphthoflavone (7,8-benzoflavone), has been identified as a potent inhibitor of aromatase, the enzyme responsible for estrogen synthesis. nih.gov Its inhibitory action is significantly more effective than its parent compound and other derivatives. nih.gov

Studies utilizing human placental microsomes have demonstrated that this compound acts as a competitive inhibitor of aromatase. nih.gov This mode of inhibition signifies that the compound directly competes with the natural substrates of aromatase, such as androstenedione (B190577) and testosterone (B1683101), for binding to the active site of the enzyme. nih.govimrpress.com

The inhibitory potency of this compound is highlighted by its low IC50 and Ki values. The IC50, the concentration required to inhibit 50% of the enzyme's activity, was determined to be 20 nM. nih.gov The inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme, was found to be 5 nM. nih.gov This indicates a higher affinity of this compound for aromatase compared to its natural steroid substrates, androstenedione and testosterone, which have Km values of 10 nM and 80 nM, respectively. nih.gov

The structural features of flavones play a crucial role in their aromatase inhibitory activity. The presence of the 7,8-benzo group on the A ring of the flavone (B191248) structure enhances this inhibitory effect. nih.gov It has been proposed that the 7,8-benzochromone ring system of these derivatives occupies the steroid ring binding site of the enzyme. nih.govresearchgate.net

Table 1: Kinetic Parameters of Aromatase Inhibition

| Compound | IC50 | Ki | Km (Androstenedione) | Km (Testosterone) | Type of Inhibition |

| This compound | 20 nM | 5 nM | 10 nM | 80 nM | Competitive |

| α-Naphthoflavone | 0.07 µM | - | - | - | Competitive |

| Chrysin | 0.5 nM | - | - | - | Competitive |

| Apigenin | 1.2 nM | - | - | - | - |

| Flavone | 8 nM | - | - | - | - |

| Flavanone (B1672756) | 8 nM | - | - | - | - |

| Quercetin | 12 nM | - | - | - | - |

| 7-Hydroxyflavone | 0.5 µM | - | - | - | Competitive |

Note: Data compiled from multiple sources. nih.govimrpress.commedicinacomplementar.com.br Values for α-Naphthoflavone and other flavonoids are provided for comparison.

The binding of this compound to aromatase cytochrome P-450 induces a distinct change in the enzyme's absorption spectrum. nih.govresearchgate.net This spectral shift is indicative of the displacement of the substrate from the active site. nih.govnih.gov Specifically, it suggests a conversion of the heme iron within the cytochrome P-450 from a high-spin state to a low-spin state. imrpress.com This phenomenon occurs as the inhibitor, this compound, forms a complex with the enzyme, effectively displacing the bound substrate. imrpress.com

This mechanism is not unique to this compound but is also observed with its parent compound, 7,8-benzoflavone, and other potent flavonoid inhibitors like chrysin. imrpress.comnih.gov The ability of these compounds to induce such spectral changes provides strong evidence for their direct interaction with the active site of aromatase and their role in substrate displacement. imrpress.com

Modulation of Microsomal Monooxygenases and Cytochrome P-450 Isoforms

This compound exhibits complex interactions with microsomal monooxygenases, a superfamily of enzymes that includes the cytochrome P-450 (CYP) isoforms. These enzymes are critical for the metabolism of a wide range of endogenous and exogenous compounds. The effect of this compound is not uniform across all CYP isoforms; it can act as both an inhibitor and an activator, depending on the specific enzyme.

Research has shown that 7,8-benzoflavone, the parent compound of this compound, is a potent inhibitor of CYP1A2 in vitro. nih.gov Conversely, it acts as an in vitro activator of CYP3A4. nih.gov The metabolites of 7,8-benzoflavone, including the 9-hydroxy derivative, also modulate the activity of these enzymes. While 7,8-benzoflavone itself is a strong inhibitor of CYP1A2, its metabolites with dihydrodiol substitutions show reduced inhibitory activity. nih.gov In contrast, hydroxy metabolites of 7,8-benzoflavone have been found to decrease testosterone 6β-hydroxylation, a reaction mediated by CYP3A4. nih.gov

The inhibitory potency of 9-hydroxyellipticine, another compound that inhibits microsomal monooxygenases, is significantly greater than that of 7,8-benzoflavone, particularly in microsomes containing cytochrome P-448. nih.gov This suggests that the structural characteristics of these inhibitors play a key role in their specificity and efficacy towards different CYP isoforms.

The interaction of 7,8-benzoflavone with CYP isoforms can lead to either activation or inhibition of their metabolic activity, a phenomenon dependent on the specific P-450 isozyme involved. researchgate.net For instance, 7,8-benzoflavone has been observed to stimulate the metabolism of benzo[a]pyrene (B130552) by the reconstituted monooxygenase system when cytochrome P-450LM3c is present, but it strongly inhibits this activity in a system dependent on cytochrome P-450LM6. researchgate.net

Kinetic studies have revealed that the activation of CYP3A4 by 7,8-benzoflavone may involve an allosteric mechanism, where the flavone binds to a site on the enzyme distinct from the active site, inducing a conformational change that enhances substrate binding and/or electron transfer. psu.edu In contrast, the inhibition of other CYP isoforms by 7,8-benzoflavone and its derivatives often follows a competitive mechanism, where the inhibitor directly competes with the substrate for the active site. nih.gov The differential effects of these compounds highlight the complexity of their interactions with the diverse family of cytochrome P-450 enzymes. nih.gov

Inhibition of Xanthine (B1682287) Oxidase

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. researchgate.netnih.gov Elevated activity of this enzyme can lead to hyperuricemia, a condition associated with gout. researchgate.net Flavonoids, including 7,8-benzoflavone derivatives, have been identified as potent inhibitors of xanthine oxidase. nih.gov The inhibitory potential of these compounds is often attributed to the presence of hydroxyl groups on the benzopyran nucleus. nih.gov

Molecular modeling studies have been instrumental in elucidating the binding interactions between 7,8-benzoflavone derivatives and the active site of xanthine oxidase. researchgate.netnih.gov These studies confirm that these molecules can adopt favorable conformations within the enzyme's active site, effectively blocking its catalytic activity. researchgate.netnih.gov The structural similarities between the A and C rings of flavonoids and the enzyme's natural substrate, xanthine, facilitate hydrophobic interactions, hydrogen bonding, and van der Waals forces. phcogj.com This binding to the active site prevents the formation of uric acid, demonstrating a competitive mode of inhibition. phcogj.com The planar structure of flavonoids is also considered to enhance their inhibitory effect on xanthine oxidase. mdpi.com

Suppression of Prostaglandin (B15479496) Synthesis and Ornithine Decarboxylase Activity in Epidermal Cells

Research has shown that 7,8-benzoflavone can influence key cellular pathways involved in inflammation and cell proliferation. In primary cultures of murine epidermal cells, 7,8-benzoflavone has been observed to inhibit the synthesis of prostaglandin E2 (PGE2). nih.gov Prostaglandins are known to be involved in various physiological processes, including inflammation. binasss.sa.cr

Furthermore, 7,8-benzoflavone has been found to suppress the activity of ornithine decarboxylase (ODC) in both unstimulated and TPA (12-O-tetradecanoylphorbol-13-acetate)-stimulated epidermal cultures. nih.gov ODC is a rate-limiting enzyme in the synthesis of polyamines, which are essential for cell growth and differentiation. The induction of ODC activity is a well-documented event in tumor promotion. nih.govpsu.edu The ability of 7,8-benzoflavone to inhibit TPA-induced ODC activity suggests its potential to interfere with processes related to cell proliferation. nih.gov

Antioxidant and Free Radical Scavenging Mechanisms (in vitro)

Flavonoids are recognized for their antioxidant properties, which stem from their ability to act as potent metal chelators and free radical scavengers. phcogrev.com These compounds can protect cells from the damaging effects of reactive oxygen species (ROS) and reactive nitrogen species (RNS). phcogrev.comnih.gov

Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

In vitro studies have demonstrated that 7,8-benzoflavone derivatives possess antioxidant potential by directly scavenging free radicals. researchtrend.net This activity is crucial in mitigating oxidative stress, a condition linked to various diseases. phcogrev.com Flavonoids are effective scavengers of highly reactive species such as hydroxyl radicals and peroxyl radicals, and they can also quench superoxide (B77818) radicals and singlet oxygen. phcogrev.com The antioxidant capacity of flavonoids is often linked to the number and position of hydroxyl groups in their structure. ffhdj.com

Electron Transfer and Hydrogen Atom Transfer Pathways

The free radical scavenging activity of flavonoids is mediated through mechanisms such as electron transfer and hydrogen atom transfer. phcogrev.com By donating an electron, flavonoids can terminate free radical chain reactions, forming more stable products. phcogrev.com The process of hydrogen atom transfer (HAT) is a key mechanism by which flavonoids, like other phenolic compounds, can neutralize harmful free radicals. mdpi.com This can occur through a concerted proton-coupled electron transfer or stepwise pathways. mdpi.com Computational studies have been employed to understand these complex transfer processes. researchgate.netresearchgate.net

Chelation of Redox-Active Metal Ions

Another important antioxidant mechanism of flavonoids is their ability to chelate redox-active metal ions, such as iron and copper. phcogrev.comnih.gov These metal ions can participate in the generation of free radicals through reactions like the Fenton reaction. researchgate.net By binding to these metal ions, flavonoids render them inactive, thereby preventing the initiation of oxidative chain reactions and lipid peroxidation. phcogrev.comacs.org The carbonyl and hydroxyl groups of flavonoids are primarily responsible for their metal-chelating properties. phcogrev.com

Cellular Modulations and Pathway Interventions (in vitro Cell Line Studies)

In vitro studies utilizing various cell lines have been instrumental in elucidating the cellular and molecular responses to this compound. The primary focus of existing research has been on its interaction with specific enzymes, with less information available regarding its broader effects on cell fate and gene regulation.

Regulation of Cell Proliferation and Growth Arrest

Currently, there is a lack of specific research data from in vitro cell line studies detailing the direct effects of this compound on the regulation of cell proliferation and the induction of growth arrest. While the parent compound, 7,8-benzoflavone (also known as α-naphthoflavone), has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa cells where it can block the G1/S phase transition, it is not scientifically sound to extrapolate these findings to its 9-hydroxy derivative without direct experimental evidence. medchemexpress.com The addition of a hydroxyl group can significantly alter the biological activity of a compound.

Induction of Apoptosis and Cell Cycle Checkpoint Engagement

Similar to the topic of cell proliferation, there is a notable absence of published in vitro studies specifically investigating the capacity of this compound to induce apoptosis or engage cell cycle checkpoints in any cell line. The parent compound, 7,8-benzoflavone, has been demonstrated to be an effective inducer of apoptosis in human acute lymphoblastic leukemia MT-4 cells, leading to an accumulation of cells in the G2/M phase. researchgate.net However, the specific contribution of the 9-hydroxy moiety to these processes has not been elucidated.

Interference with Intracellular Signaling Cascades

The most well-documented molecular interaction of this compound is its potent and competitive inhibition of aromatase (cytochrome P-450), a key enzyme in the biosynthesis of estrogens. nih.govresearchgate.net Aromatase catalyzes the conversion of androgens to estrogens, a critical step in steroid hormone signaling. By inhibiting this enzyme, this compound can effectively disrupt the production of estrogens, which are crucial for the growth of hormone-dependent cancers, such as certain types of breast cancer. nih.govoup.com

A pivotal study using human placental microsomes demonstrated that this compound (referred to as 9-Hydroxy-ANF) is a more effective inhibitor of aromatase than its parent compound, 7,8-benzoflavone. nih.gov The inhibition was found to be competitive, with this compound exhibiting a higher affinity for the enzyme than the natural steroid substrates. nih.govresearchgate.net This suggests that the compound directly competes with androgens for the active site of the aromatase enzyme. nih.gov The study also revealed that the 9-hydroxy group significantly enhances the inhibitory potency of the benzoflavone structure. nih.govresearchgate.net

Inhibitory Activity of this compound and Related Compounds on Aromatase

| Compound | IC50 (nM) | Ki (nM) | Inhibition Type | In Vitro System | Reference |

|---|---|---|---|---|---|

| This compound | 20 | 5 | Competitive | Human Placental Microsomes | nih.gov |

| 7,8-Benzoflavone (α-Naphthoflavone) | 70 | Not Reported | Competitive | Human Placental Microsomes | nih.gov |

| Androstenedione (Substrate) | Not Applicable | 10 (Km) | Not Applicable | Human Placental Microsomes | nih.gov |

| Testosterone (Substrate) | Not Applicable | 80 (Km) | Not Applicable | Human Placental Microsomes | nih.gov |

Modulation of Gene Expression Profiles

There is currently no available research specifically examining the effects of this compound on global gene expression profiles in any in vitro cell line models. While its parent compound, 7,8-benzoflavone, has been shown to modulate the expression of genes regulated by the aryl hydrocarbon receptor (AhR), such as CYP1A1, it is unknown if this compound shares this activity or has distinct effects on gene expression. psu.edu The potent inhibition of aromatase by this compound implies a potential downstream modulation of estrogen-responsive genes; however, this has yet to be experimentally verified through gene expression profiling studies.

Structure Activity Relationship Sar Studies of 9 Hydroxy 7,8 Benzoflavone and Its Analogs

Influence of the Hydroxyl Group Position and Number on Biological Activities

The position and number of hydroxyl (-OH) groups on the benzoflavone scaffold are critical determinants of its biological activities, including its potency as an aromatase inhibitor and its antioxidant capacity.

Impact of C-9 Hydroxylation on Aromatase Inhibition Potency

The hydroxylation at the C-9 position of the 7,8-benzoflavone (also known as α-naphthoflavone) ring system significantly enhances its ability to inhibit aromatase, a key enzyme in estrogen biosynthesis. nih.govresearchgate.net

Research on various hydroxylated derivatives of α-naphthoflavone revealed that 9-hydroxy-α-naphthoflavone was the most potent inhibitor of human placental aromatase. nih.govresearchgate.net Its inhibitory concentration (I50) was found to be 20 nM, which is more potent than the parent compound, α-naphthoflavone (I50 = 70 nM). nih.govresearchgate.net This inhibition is competitive, and the inhibition constant (Ki) of 5 nM for 9-hydroxy-α-naphthoflavone indicates a higher affinity for the enzyme than its natural substrates, androstenedione (B190577) and testosterone (B1683101). nih.govresearchgate.net In contrast, hydroxylation at other positions, such as 5, 6, 7, or 8, led to a decrease in inhibitory potency. researchgate.net

This enhanced potency is attributed to the specific binding orientation of the 9-hydroxy derivative within the active site of the aromatase enzyme. It is proposed that the 7,8-benzochromone ring system of these derivatives occupies the steroid ring binding site of the enzyme. nih.govresearchgate.net The presence of the 9-hydroxyl group is thought to facilitate a more favorable interaction within this binding pocket.

Table 1: Aromatase Inhibition by α-Naphthoflavone and its Derivatives

| Compound | I50 (µM) |

| α-Naphthoflavone (7,8-benzoflavone) | 0.07 nih.govresearchgate.net |

| 9-Hydroxy-α-naphthoflavone | 0.02 nih.govresearchgate.net |

| 2-(2-naphthyl)-4H-naphtho[1,2b]pyran-4-one | 1.0 nih.govresearchgate.net |

| 7,8-Benzoisoflavone | ~100 nih.govresearchgate.net |

| 2-phenyl-4H-naphtho[1,2b]furan | >100 nih.govresearchgate.net |

Role of Hydroxyl Groups in Antioxidant Activity

The antioxidant activity of flavonoids is strongly influenced by the number and position of hydroxyl groups. ffhdj.comresearchgate.net These groups can donate a hydrogen atom to free radicals, thereby neutralizing them. nih.gov

Key structural features for antioxidant activity in flavonoids include:

Vicinal hydroxyl groups: The presence of adjacent hydroxyl groups, particularly on the B-ring, often enhances antioxidant capacity. mdpi.com

A 3-hydroxyl group: A hydroxyl group at the C-3 position of the C-ring can increase antioxidant activity through the formation of intramolecular hydrogen bonds, leading to a more planar and stable radical. mdpi.com

A C2-C3 double bond and a C4-keto group: These features, in conjunction with hydroxyl groups, contribute to electron delocalization and radical stability. mdpi.com

While specific studies focusing solely on the antioxidant activity of 9-hydroxy-7,8-benzoflavone are limited, research on related benzoflavone derivatives indicates that the incorporation of hydroxyl and methoxy (B1213986) groups can enhance their antioxidant potential. researchtrend.net For instance, in a study of various benzoflavone derivatives, those with electron-donating groups showed better radical scavenging activity. researchtrend.net Generally, a higher number of hydroxyl groups tends to increase antioxidant effects. mdpi.com

Effects of Benzoflavone Core Modifications on Pharmacological Potency

Modifications to the core structure of benzoflavones, including substitutions on the phenyl ring and alterations to the keto group, have a profound impact on their pharmacological properties.

Substitution Patterns on the Exocyclic Phenyl Ring

The size and position of substituents on the exocyclic phenyl ring (often referred to as the B-ring in flavonoids) are important for the biological activity of 7,8-benzoflavone derivatives. nih.govresearchgate.net

Studies on the inhibition of xanthine (B1682287) oxidase by 5,6- and 7,8-benzoflavone derivatives have shown that substituted compounds are generally more active than their unsubstituted counterparts. nih.gov The order of preference for substituents was found to be halo and nitro groups > methoxy > methyl > hydrogen. nih.gov Furthermore, ortho and para substitutions on the phenyl ring resulted in greater potency compared to meta-substitutions. nih.gov This suggests that the electronic effects of the substituents, such as the inductive effect, play a role in their inhibitory activity. nih.gov

Significance of the Keto Group in Ligand-Enzyme Binding

The keto group at the C-4 position of the flavone (B191248) nucleus is crucial for the binding of these compounds to enzymes like aromatase. nih.govresearchgate.net Research has demonstrated that the reduction of the 4-keto group is detrimental to the aromatase-inhibiting activity of flavones. d-nb.info

The necessity of the keto group for the binding of α-naphthoflavone (7,8-benzoflavone) to aromatase has been clearly established. nih.govresearchgate.net This functional group is believed to be involved in key interactions within the enzyme's active site, contributing to the stability of the ligand-enzyme complex. nih.govwikipedia.org The interaction often involves the formation of hydrogen bonds. mdpi.com For example, in the active site of CYP1A2, a water molecule forms hydrogen bonds with the carbonyl group of α-naphthoflavone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. excli.de These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect.

Several QSAR studies have been conducted on flavonoid and benzoflavonoid derivatives to understand their various biological activities, including aromatase inhibition and anticancer effects. excli.denih.gov

For instance, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been performed on benzoflavonoids to analyze their inhibitory effects on human colon cancer cells. nih.gov These models revealed that electrostatic and hydrogen bond donor contributions are more critical than steric contributions for the observed activity. nih.gov

In the context of aromatase inhibition, QSAR models have been developed for various non-steroidal inhibitors, including flavonoid derivatives. excli.deresearchgate.net These models have highlighted the importance of physicochemical properties such as molar refractivity and dipole moment, indicating that bulky, complex, and flexible molecules can be potent aromatase inhibitors. researchgate.net Hydrophobicity has also been identified as a significant contributor in many cases. researchgate.net

The development of QSAR models for benzoxazinone (B8607429) derivatives as neuropeptide Y Y5 receptor antagonists has also been successful, utilizing descriptors from topological, thermodynamic, spatial, and electrotopological classes. nih.gov Such models, validated through various statistical methods, can serve as predictive tools in the design of novel therapeutic agents. nih.govuantwerpen.be

Molecular Descriptors and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their biological activities. researchgate.net These models rely on the numerical representation of molecular structures through calculated values known as molecular descriptors. researchgate.net The development of predictive QSAR models is a key step in modern drug discovery, allowing for the in silico screening of virtual libraries and the prioritization of compounds for synthesis and testing. nih.gov

Molecular descriptors can be categorized based on the dimensionality of the molecular representation they are derived from, ranging from simple counts of atoms and bonds (0D and 1D) to more complex descriptors of molecular topology (2D) and three-dimensional geometry (3D). researchgate.net In the study of this compound and its analogs, a variety of these descriptors are employed to build predictive models for activities such as enzyme inhibition.

Key Molecular Descriptors in Flavonoid QSAR Studies

| Descriptor Type | Examples | Relevance to SAR |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Describes lipophilicity and steric properties, crucial for membrane permeability and binding to hydrophobic pockets in target proteins. rivm.nl |

| Electronic | HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, Molecular Electrostatic Potential (MEP) | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions with a biological target. worldscientific.com |

| Topological | Connectivity indices, Shape indices (e.g., Kier & Hall indices) | Encodes information about atomic connectivity and molecular shape, influencing how the ligand fits into a receptor's binding site. |

| 3D Descriptors | CoMFA/CoMSIA fields, 3D-MoRSE descriptors | Represents the 3D steric and electrostatic fields around a molecule, essential for understanding interactions in a three-dimensional binding pocket. nih.govmdpi.com |

| Quantum Chemical | Dipole moment, Atomic charges | Provides detailed information on the electron distribution within the molecule, which governs electrostatic and polarization interactions. |

Predictive modeling for benzoflavone analogs has been successfully applied, particularly in the context of their well-known inhibitory effects on Cytochrome P450 (CYP) enzymes. For instance, a three-dimensional QSAR (3D-QSAR) study was conducted on a series of α-naphthoflavone (7,8-benzoflavone) derivatives to understand the structural requirements for inhibiting CYP1B1. researchgate.net Such models help to identify the key structural features that enhance or diminish the inhibitory potency of the compounds. researchgate.net The predictive power of these models is assessed using statistical metrics, with the goal of creating a robust tool for forecasting the activity of novel, unsynthesized analogs. nih.govresearchgate.net

Statistical Validation of a 3D-QSAR Model for α-Naphthoflavone Analogs as CYP1B1 Inhibitors researchgate.net

| Parameter | Value | Description |

| Q² (Cross-validated correlation coefficient) | 0.554 | Indicates the internal predictive ability of the model, determined through cross-validation procedures. |

| r² (External validation) | 0.808 | Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. |

These statistical results demonstrate the model's capacity to explain the variance in biological activity and to reliably predict the potency of new derivatives. researchgate.net The insights gained from the QSAR contour maps can guide further structural modifications to optimize target inhibition. researchgate.net

Pharmacophore Modeling for Target Interactions

Pharmacophore modeling is a powerful computational technique used to identify the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. dovepress.comencyclopedia.pub A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged centers. dovepress.comnih.gov These models can be developed based on the structures of known active ligands (ligand-based) or from the 3D structure of the target's binding site (structure-based). dovepress.com

For this compound and its analogs, pharmacophore modeling has been instrumental in elucidating their binding modes with various biological targets, including CYP enzymes and ATP-binding cassette (ABC) transporters. mcgill.cauni-bonn.de By understanding the crucial pharmacophoric features, researchers can design novel compounds that fit the model and are likely to be active.

A preliminary SAR study on 7,8-benzoflavone identified several structural parameters necessary for maximal inhibitory activity against mixed-function oxidases. nih.gov These included the preservation of the pyran-4-one ring and an unsubstituted or specifically substituted phenyl group at the 2-position. nih.gov Such findings provide the foundational data for constructing pharmacophore models. For example, a pharmacophore model for CYP3A4 inhibitors would likely feature a hydrophobic group corresponding to the benzoflavone core and specific hydrogen bonding features depending on the substitution pattern. mcgill.ca Similarly, pharmacophore models for inhibitors of the breast cancer resistance protein (BCRP/ABCG2), a target modulated by some benzoflavones, have been developed to guide the discovery of new modulators. uni-bonn.denus.edu.sg

Summary of Pharmacophore Modeling Applications for Benzoflavone Analogs

| Target Protein | Key Pharmacophoric Features | Application in Drug Design |

| Cytochrome P450 3A4 (CYP3A4) | Hydrophobic core, potential hydrogen bond acceptors/donors depending on substitution. mcgill.ca | Used to rationalize complex binding kinetics and guide the design of selective inhibitors to mitigate drug-drug interactions. mcgill.ca |

| Cytochrome P450 1B1 (CYP1B1) | Planar aromatic system, specific hydrophobic and hydrogen-bonding regions. researchgate.net | Development of potent and selective CYP1B1 inhibitors for potential use in cancer therapy. researchgate.net |

| BCRP/ABCG2 (Breast Cancer Resistance Protein) | Hydrophobic features, hydrogen bond acceptors. uni-bonn.denus.edu.sg | Virtual screening and identification of novel compounds capable of overcoming multidrug resistance in cancer cells. uni-bonn.de |

| Xanthine Oxidase (XO) | Aromatic moiety, hydrogen bonding groups interacting with key residues like Glu802 and Arg880. mdpi.com | Design of non-purine inhibitors for the treatment of hyperuricemia and gout. mdpi.com |

These models serve as effective filters in virtual screening campaigns to identify new chemical scaffolds that match the required 3D arrangement of interaction points, thereby accelerating the discovery of new lead compounds. encyclopedia.pub

Computational Chemistry and Molecular Modeling of 9 Hydroxy 7,8 Benzoflavone

Molecular Docking Simulations for Ligand-Protein Interactions

While modern molecular docking studies specifically for 9-Hydroxy-7,8-benzoflavone are not extensively documented in recent literature, early computational models provided a basis for understanding its potent inhibitory activity. Research on its interaction with aromatase cytochrome P-450 proposed a binding model based on computer-generated structures and competitive inhibition data. idrblab.netnih.gov This pioneering work suggested that the 7,8-benzochromone ring system of this compound and related derivatives is crucial for its high inhibitory potency, as it occupies the steroid ring binding site of the enzyme. idrblab.net The model proposed a direct overlap of the inhibitor with the enzyme's natural substrate, testosterone (B1683101), within the active site. idrblab.net

The binding affinity of this compound for human placental aromatase has been quantified through enzyme inhibition assays, which are complemented by computational modeling. The compound was identified as the most effective inhibitor among several hydroxylated derivatives of α-naphthoflavone (7,8-benzoflavone), exhibiting a 50% inhibitory concentration (IC50) of 20 nM. idrblab.netnih.gov Further kinetic analysis revealed that the inhibition is competitive, with an inhibition constant (Ki) of 5 nM. nih.gov This indicates a remarkably high affinity for the enzyme, surpassing that of the natural steroid substrates androstenedione (B190577) and testosterone. nih.gov

Computationally generated models suggest a distinct conformational preference for this compound within the aromatase active site. The proposed conformation involves the 7,8-benzochromone core structure fitting into the steroid-binding domain of the enzyme, mimicking the binding of the natural substrate. idrblab.netnih.gov

Table 1: Inhibitory Potency of this compound against Aromatase

| Parameter | Value | Target Enzyme | Reference |

|---|---|---|---|

| IC50 | 20 nM | Human Placental Aromatase | idrblab.netnih.gov |

Identification of Key Residues in Active Sites

Early modeling studies proposed that the binding of this compound involves an overlap with the testosterone binding site, suggesting that its hydroxyl and keto groups interact with the same regions of the active site that recognize the corresponding groups on the steroid substrate. idrblab.net However, these initial studies did not specify the exact amino acid residues involved in these interactions. More recent molecular dynamics simulations on aromatase have identified key residues, such as the catalytic aspartate 309, as being critical for the aromatization process and ligand positioning, but these studies did not include this compound. nih.gov While molecular docking has been used to study other benzoflavone derivatives and their interactions with various enzymes, specific data identifying the key residues for this compound binding remains to be published. researchgate.netmdpi.com

Dynamics and Stability of this compound-Target Complexes

There is a lack of published research specifically investigating the dynamics and stability of complexes formed between this compound and its protein targets using molecular dynamics (MD) simulations. While MD simulations have been employed to study the stability of other flavonoid-enzyme complexes and to understand the dynamics of targets like aromatase, these studies have not focused on the 9-hydroxy derivative of 7,8-benzoflavone. nih.govresearchgate.netresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Specific quantum chemical calculations, such as those using Density Functional Theory (DFT), to detail the electronic structure and reactivity of this compound have not been reported in the available literature. Such calculations are valuable for understanding the distribution of electron density, identifying sites susceptible to metabolic attack, and explaining the intrinsic reactivity of a molecule. worldscientific.comresearchgate.netnih.govbioinformation.net While DFT has been applied to other flavonoids to study their conformational energies and electronic transitions, this level of analysis is not yet available for this compound. nih.gov

Virtual Screening Approaches for Analog Discovery

The use of this compound as a lead compound in virtual screening campaigns to discover new analogs is not documented in the scientific literature. Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. uio.nomdpi.com Although this approach has been used to find novel inhibitors for targets like aromatase, often involving flavonoid scaffolds, there are no specific reports of virtual screening efforts that began with this compound to generate and test new derivatives. researchgate.netuio.nomdpi.com

Biosynthetic and Metabolic Pathways of 9 Hydroxy 7,8 Benzoflavone

Enzymatic Formation of 9-Hydroxy-7,8-Benzoflavone as a Metabolite of 7,8-Benzoflavone

This compound, also known as 9-hydroxy-α-naphthoflavone, is a recognized metabolite of the synthetic flavonoid 7,8-benzoflavone (α-naphthoflavone). nih.govnih.gov Its formation is a result of enzymatic hydroxylation, a key reaction in the metabolism of foreign compounds (xenobiotics) in the body. This biotransformation is primarily carried out by a superfamily of enzymes known as cytochrome P450 monooxygenases. nih.govresearchgate.net

The process involves the introduction of a hydroxyl group (-OH) onto the 9th position of the 7,8-benzoflavone molecule. This metabolic conversion has been observed in in vitro studies using liver microsomes, which are vesicles of the endoplasmic reticulum rich in drug-metabolizing enzymes. nih.govnih.gov Specifically, studies with rat liver microsomes have successfully identified 9-hydroxy-α-naphthoflavone as one of the metabolic products of 7,8-benzoflavone. nih.gov This hydroxylation is a critical step that can alter the biological activity of the parent compound. For instance, this compound has been shown to be a more potent competitive inhibitor of the enzyme aromatase (cytochrome P-450) than its parent compound, 7,8-benzoflavone. nih.gov

Microsomal Metabolism of 7,8-Benzoflavone and Derivative Formation

The metabolism of 7,8-benzoflavone within liver microsomes is a complex process that yields a variety of derivatives. oup.comtandfonline.com This metabolic activity is dependent on factors such as the presence of NADPH and is susceptible to inhibition by carbon monoxide and other cytochrome P-450 inhibitors, confirming the central role of these enzymes. nih.gov The metabolic profile of 7,8-benzoflavone can also be influenced by the pre-treatment of animals with certain compounds, which can induce or alter the activity of specific P450 enzymes. oup.com

Studies using human and rat liver microsomes have identified several key metabolites of 7,8-benzoflavone. researchgate.nettandfonline.com The metabolism primarily occurs at the 5,6-bond of the molecule, leading to the formation of epoxides and dihydrodiols. researchgate.netoup.com

Involvement of Specific Cytochrome P450 Enzymes (e.g., P4503A) in Hydroxylation and Epoxidation

The cytochrome P450 3A (CYP3A) subfamily of enzymes plays a significant role in the metabolism of 7,8-benzoflavone in human liver microsomes. tandfonline.comtandfonline.com Research has demonstrated a strong correlation between the formation of the 7,8-benzoflavone 5,6-oxide metabolite and the activity of CYP3A4, a key enzyme in this subfamily. tandfonline.com

The involvement of P4503A in the metabolism of 7,8-benzoflavone is supported by several key findings:

The metabolism of 7,8-benzoflavone is inhibited by selective inhibitors of P4503A enzymes. tandfonline.com

Antibodies raised against P4503A4 have been shown to inhibit the metabolism of 7,8-benzoflavone by over 80%. tandfonline.com

Microsomal fractions that specifically express P4503A4 are capable of metabolizing 7,8-benzoflavone into its oxidized metabolites. tandfonline.com

While 7,8-benzoflavone is a known inhibitor of other P450 enzymes like CYP1A2, it acts as a substrate and an activator for CYP3A4. nih.gov This dual role highlights the complex interactions of this flavonoid with the cytochrome P450 system. The activation of CYP3A4 by 7,8-benzoflavone and some of its metabolites, such as those with dihydrodiol substitutions, further underscores this intricate relationship. nih.gov

Identification of Other Metabolites and their Chemical Structures

In addition to this compound, the microsomal metabolism of 7,8-benzoflavone produces a range of other metabolites. These have been identified through techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry. oup.comtandfonline.com

The primary metabolites identified in studies with human and rat liver microsomes include:

α-Naphthoflavone-5,6-oxide: An epoxide formed across the 5,6-double bond of the naphthyl ring system. researchgate.netoup.comtandfonline.com

5,6-Dihydro-5,6-dihydroxy-α-naphthoflavone: A dihydrodiol resulting from the enzymatic hydration of the 5,6-oxide. researchgate.netoup.comtandfonline.com

7,8-Dihydrodiol: Another dihydrodiol metabolite. tandfonline.com

6-Hydroxy-α-naphthoflavone: A hydroxylated derivative. researchgate.nettandfonline.com

5-Hydroxy derivative: Another hydroxylated metabolite. oup.com

The formation of these metabolites, particularly those at the 5,6-bond, can account for a significant portion of the total metabolism of 7,8-benzoflavone. researchgate.net

Advanced Methodologies for Characterizing 9 Hydroxy 7,8 Benzoflavone S Molecular Interactions

Spectroscopic Techniques for Ligand-Target Binding Analysis

Spectroscopic methods are powerful tools for investigating the binding of a ligand, such as 9-Hydroxy-7,8-benzoflavone, to its biological target. These techniques rely on the interaction of electromagnetic radiation with the molecules of interest, providing data on binding affinity, kinetics, and conformational changes.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a sample. When this compound binds to a target protein, such as an enzyme, it can induce a change in the protein's absorption spectrum. This spectral shift is indicative of a direct interaction and can be used to determine binding parameters. For instance, studies on this compound (also known as 9-hydroxy-alpha-naphthoflavone) have shown that it induces a change in the absorption spectrum of aromatase cytochrome P-450. nih.govresearchgate.net This change is indicative of the displacement of the natural substrate from the enzyme's active site, confirming a direct binding interaction. nih.govresearchgate.net

Fluorescence Spectroscopy: This highly sensitive technique measures the fluorescence emission of a molecule. Changes in the fluorescence intensity or wavelength of either the ligand or the target protein upon binding can provide detailed information about the interaction. Fluorescence quenching, where the fluorescence of a protein is decreased upon ligand binding, is a common application. For the related compound 7,8-benzoflavone, steady-state fluorescence spectroscopy has been effectively used to characterize its interaction with human cytochrome P450 3A4. nih.govnih.gov These studies revealed that the binding of 7,8-benzoflavone quenches the intrinsic fluorescence of the enzyme, allowing for the determination of binding affinities (dissociation constants, Kd) and suggesting the presence of multiple binding sites. nih.govnih.gov Similar fluorescence quenching methodologies can be applied to study the interaction of this compound with its targets.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. In a typical SPR experiment, a target protein is immobilized on a sensor chip, and a solution containing the ligand (this compound) is flowed over the surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. researchgate.netspringernature.com While specific SPR studies on this compound are not extensively documented, this technique is widely used to study the binding kinetics of small molecules to their protein targets and would be a valuable tool for characterizing its interactions. researchgate.netspringernature.comscispace.com

Table 1: Spectroscopic Techniques for Ligand-Target Binding Analysis

| Technique | Principle | Information Obtained | Example Application for Benzoflavones |

|---|---|---|---|

| UV-Visible Spectroscopy | Measures the absorption of UV-Vis light by a sample. Changes in the absorption spectrum upon binding indicate an interaction. | Binding confirmation, substrate displacement. | This compound induces a change in the absorption spectrum of aromatase cytochrome P-450. nih.govresearchgate.net |

| Fluorescence Spectroscopy | Measures the fluorescence emission of a sample. Changes in fluorescence (e.g., quenching) upon binding are monitored. | Binding affinity (Kd), stoichiometry, conformational changes. | 7,8-benzoflavone quenches the fluorescence of cytochrome P450 3A4, revealing multiple binding interactions. nih.govnih.gov |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand. | Association and dissociation rate constants (ka, kd), equilibrium dissociation constant (KD). | General methodology applicable for determining the binding kinetics of this compound to its targets. researchgate.netspringernature.comscispace.com |

Proteomic and Metabolomic Approaches for Deconvoluting Biological Pathways

To understand the broader biological consequences of this compound's interactions, systems-level approaches like proteomics and metabolomics are employed. These methodologies provide a global snapshot of the cellular changes that occur in response to the compound.

Proteomics: This is the large-scale study of proteins, particularly their structures and functions. In the context of this compound, proteomic approaches can be used to identify all the proteins that are differentially expressed or post-translationally modified in cells upon treatment with the compound. Techniques such as two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry (MS) or more advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are used to separate and identify thousands of proteins from a cell lysate. By comparing the proteomes of treated and untreated cells, researchers can identify proteins and signaling pathways that are modulated by this compound, providing clues about its mechanism of action and potential therapeutic targets. biorxiv.org

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. In vitro metabolomic studies can reveal how this compound alters the metabolic profile of cells. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify hundreds to thousands of metabolites in a biological sample. semanticscholar.org Changes in the levels of specific metabolites can indicate which metabolic pathways are affected by the compound, offering insights into its cellular effects and potential off-target activities. For instance, a high-throughput metabolomics platform has been developed for in vitro characterization of hepatotoxicity, a methodology that could be applied to assess the metabolic effects of this compound. nih.gov

Table 2: Proteomic and Metabolomic Approaches

| Approach | Description | Key Techniques | Insights Gained for this compound |

|---|---|---|---|

| Proteomics | Large-scale study of the entire set of proteins expressed by a cell or organism. | 2D-GE, LC-MS/MS | Identification of protein expression changes and modulated signaling pathways in response to the compound. |

| Metabolomics | Comprehensive analysis of all metabolites in a biological sample. | GC-MS, LC-MS | Understanding the impact of the compound on cellular metabolic pathways and identifying potential biomarkers of its effect. |

Advanced Cell-Based Assays for Mechanistic Elucidation

Advanced cell-based assays are crucial for dissecting the specific molecular mechanisms through which this compound exerts its effects in a cellular context, without the use of animal models or human subjects.

Reporter Gene Assays: These assays are used to study the regulation of gene expression. A reporter gene (e.g., luciferase or beta-galactosidase) is placed under the control of a specific promoter or response element that is regulated by a signaling pathway of interest. If this compound activates or inhibits this pathway, it will lead to a corresponding change in the expression of the reporter gene, which can be easily measured. For example, to investigate the effect of this compound on nuclear receptor activity, a reporter gene could be linked to a response element for that receptor. A change in reporter activity would indicate that the compound is modulating the receptor's function. The related compound, alpha-naphthoflavone (B191928), has been shown to act as an aryl hydrocarbon (Ah) receptor antagonist in MCF-7 human breast cancer cells, a mechanism that could be investigated for this compound using reporter assays. nih.gov

Enzyme Inhibition Assays: These assays are used to determine the inhibitory activity of a compound against a specific enzyme. For this compound, a known inhibitor of aromatase, in vitro enzyme inhibition assays are critical. nih.gov These assays typically involve incubating the enzyme with its substrate in the presence and absence of the inhibitor and measuring the rate of product formation. The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is a key parameter determined from these assays. For this compound, the IC50 value for aromatase inhibition has been determined to be 20 nM. nih.gov Kinetic studies within these assays can further reveal the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov

Cell Viability and Proliferation Assays: These assays are used to assess the effect of a compound on cell survival and growth. A variety of assays are available, such as the MTT assay, which measures metabolic activity as an indicator of cell viability, or assays that directly count the number of viable cells. By treating cancer cell lines with varying concentrations of this compound, these assays can determine its cytotoxic or cytostatic effects. For example, the anti-proliferative effects of alpha-naphthoflavone in MCF-7 breast cancer cells have been demonstrated, providing a rationale for similar investigations with this compound. nih.govresearchgate.net

Table 3: Advanced Cell-Based Assays

| Assay Type | Purpose | Example Application for Benzoflavones |

|---|---|---|

| Reporter Gene Assays | To study the effect of a compound on gene expression and signaling pathways. | Investigating the modulation of aryl hydrocarbon receptor activity by alpha-naphthoflavone in breast cancer cells. nih.gov |

| Enzyme Inhibition Assays | To determine the inhibitory potency and mechanism of a compound against a specific enzyme. | Determining the IC50 value and competitive inhibition mechanism of this compound against aromatase. nih.gov |

| Cell Viability and Proliferation Assays | To assess the impact of a compound on cell survival and growth. | Evaluating the anti-proliferative effects of alpha-naphthoflavone on breast cancer cells. nih.govresearchgate.net |

Future Research Directions and Unresolved Questions

Elucidation of Novel Molecular Targets and Signaling Pathways

While the inhibitory effects of 9-Hydroxy-7,8-benzoflavone on aromatase are well-documented, a comprehensive understanding of its complete mechanism of action requires the identification of additional molecular targets and signaling pathways. Recent therapeutic advancements have highlighted the importance of targeting diverse molecular pathways in complex diseases. nih.gov For instance, in urothelial carcinoma, therapies now target pathways involving fibroblast growth factor receptors (FGFR), adhesion molecules like Nectin-4, and immune checkpoint inhibitors, alongside traditional cytotoxic approaches. nih.govnih.gov

Future investigations into this compound should similarly aim to uncover a broader spectrum of its molecular interactions. This could involve screening for its effects on various kinases, transcription factors, and other enzymes that play critical roles in cell proliferation, apoptosis, and inflammation. Unraveling these novel targets will be crucial for identifying new therapeutic applications and potentially explaining the compound's observed biological activities that are not solely attributable to aromatase inhibition.

Development of Chemo-Enzymatic and Sustainable Synthetic Strategies

The advancement of this compound from a laboratory curiosity to a viable therapeutic agent will depend on the development of efficient, scalable, and environmentally friendly synthetic methods. Chemo-enzymatic synthesis, which combines the precision of enzymatic catalysts with the versatility of chemical reactions, offers a promising avenue. nih.gov Enzymes are considered "green" catalysts due to their ability to function under mild conditions and their inherent biodegradability. boku.ac.at

This approach has been successfully employed for the synthesis of complex carbohydrates and various polymer derivatives. nih.govmdpi.comrsc.org By integrating enzymes into the synthetic pathway of this compound, it may be possible to achieve higher yields, greater stereoselectivity, and a reduction in hazardous waste products compared to purely chemical methods. boku.ac.at Future research should focus on identifying suitable enzymes and optimizing reaction conditions to develop sustainable and economically viable manufacturing processes for this compound.

Integration of Multi-Omics Data for Systems-Level Understanding of its Biological Effects

To gain a holistic understanding of how this compound affects biological systems, future research must move beyond single-target analyses and embrace a multi-omics approach. azolifesciences.comnih.gov This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the compound's cellular and physiological impact. azolifesciences.comnih.gov Such an approach allows for the identification of biomarkers for drug response and the elucidation of complex biological interactions. azolifesciences.com

Multi-omics factor analysis (MOFA) is a powerful tool that can integrate diverse datasets to uncover the major sources of variation and their biological significance. researchgate.netbrianmuchmore.com By applying these systems biology approaches, researchers can map the downstream molecular effects of this compound, identify potential off-target effects, and predict its efficacy in different biological contexts. e-enm.org This systems-level understanding is critical for advancing the compound towards personalized medicine applications. azolifesciences.com

Challenges in Predictive Modeling and Translational Research for Pre-clinical Applications

Translating promising preclinical findings into clinical success is a significant hurdle in drug development, often referred to as the "Valley of Death". nih.gov A major challenge lies in the development of accurate predictive models that can forecast a compound's efficacy and safety in humans based on preclinical data. nih.govresearchgate.net While advancements in biotechnology and genomics have spurred the development of predictive modeling techniques, issues such as overfitting and the need for robust validation remain. nih.gov

For this compound, the challenges include the limited availability of patient data that combines molecular information with drug efficacy measures. plos.org Furthermore, the complexity of biological systems means that preclinical models, such as single animal models, may not fully replicate the intricacies of human disease. nih.gov Overcoming these challenges will require interdisciplinary collaboration, the development of more sophisticated and validated predictive models, and a careful consideration of the limitations of preclinical data when designing clinical trials. nih.govplos.org The integration of artificial intelligence and machine learning into these models may offer new avenues for improving their predictive accuracy. plos.org

Q & A

Q. What are the validated synthetic pathways for 9-Hydroxy-7,8-benzoflavone, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves hydroxylation and cyclization of precursor flavonoids under controlled conditions. Purity can be verified via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and structural integrity . Recrystallization in non-polar solvents (e.g., hexane) may reduce impurities.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine UV-Vis spectroscopy (to detect conjugated π-systems) with nuclear magnetic resonance (NMR) for positional assignment of hydroxyl and benzo groups. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides precise molecular mass confirmation . For crystalline samples, X-ray diffraction (XRD) resolves stereochemical ambiguities .

Q. What in vitro assays are suitable for assessing this compound’s enzyme inhibition activity (e.g., aromatase)?

- Methodological Answer : Use hepatic microsomal preparations or recombinant enzymes to measure substrate displacement. Monitor spectral shifts in heme iron spin states via UV-Vis spectroscopy, as seen in aromatase inhibition studies with related flavones . Competitive inhibition assays with labeled substrates (e.g., H-androstenedione) quantify IC values.

Q. How should researchers handle contradictions in reported enzymatic effects (e.g., stimulation vs. inhibition)?

- Methodological Answer : Standardize assay conditions (pH, temperature, cofactors) across studies. Compare species-specific enzyme isoforms, as 7,8-benzoflavone analogs show divergent effects in fish vs. mammalian models . Include positive controls (e.g., ketoconazole for cytochrome P-450 inhibition) to validate experimental setups.

Advanced Research Questions

Q. What strategies reconcile contradictory data on this compound’s modulation of cytochrome P-450 activity across species?

- Methodological Answer : Conduct comparative studies using isoform-specific cytochrome P-450 enzymes (e.g., CYP1A1 vs. CYP3A4). Employ inhibitor profiling with 7,8-benzoflavone analogs and molecular docking simulations to identify binding site variations. Cross-validate findings with in vivo models (e.g., transgenic zebrafish) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer : Synthesize derivatives with modifications to the hydroxylation pattern (e.g., 7-OH vs. 9-OH) and evaluate their inhibitory potency against target enzymes. Use quantum mechanical calculations (DFT) to predict electronic effects on binding affinity. Validate with mutagenesis studies on key enzyme residues .

Q. What advanced techniques elucidate this compound’s mechanism in modulating nuclear receptors or transcription factors?

- Methodological Answer : Employ chromatin immunoprecipitation (ChIP) to assess interactions with estrogen response elements (EREs). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with purified receptors. Combine with RNA-seq to identify downstream gene expression changes .

Q. How can researchers address reproducibility challenges in metabolic studies of this compound?

- Methodological Answer : Standardize liver microsome isolation protocols to minimize batch variability. Use stable isotope-labeled analogs (e.g., C-9-Hydroxy-7,8-benzoflavone) for precise metabolite tracking via LC-MS/MS. Publish raw spectral data and crystallization parameters in supplementary materials to enable cross-lab validation .

Q. What methodologies are critical for studying this compound’s pharmacokinetics and tissue distribution?

- Methodological Answer : Administer radiolabeled compounds (e.g., C-labeled) in animal models, followed by autoradiography or PET imaging for spatial resolution. Quantify plasma and tissue concentrations using ultra-performance liquid chromatography (UPLC) with tandem MS detection. Model data with pharmacokinetic software (e.g., NONMEM) to estimate bioavailability .

Q. How can computational tools predict off-target interactions or toxicity of this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) against toxicity-related proteins (e.g., hERG channel, CYP2D6). Train machine learning models on existing flavonoid toxicity databases (e.g., ToxCast) to prioritize in vitro testing. Validate predictions with high-content screening (HCS) in hepatocyte or cardiomyocyte cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.